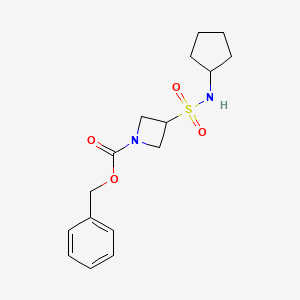

Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate

説明

Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate is an azetidine-based compound featuring a sulfamoyl group substituted with a cyclopentyl moiety.

特性

IUPAC Name |

benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c19-16(22-12-13-6-2-1-3-7-13)18-10-15(11-18)23(20,21)17-14-8-4-5-9-14/h1-3,6-7,14-15,17H,4-5,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWAFZQHZILCFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2CN(C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with cyclopentylsulfamoyl chloride and benzyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures.

化学反応の分析

Types of Reactions

Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzyl ester moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azetidines or esters.

科学的研究の応用

Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring and cyclopentylsulfamoyl group play crucial roles in binding to these targets, modulating their activity, and exerting therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research .

類似化合物との比較

Table 1: Key Data for Azetidine-1-carboxylate Derivatives

Physicochemical Properties

- Physical State : Most analogs are oils (e.g., colorless or yellow oils), suggesting low crystallinity, which may complicate purification .

- Chromatographic Behavior: The tert-butyl 3-(benzyl(ethyl)amino) derivative (Rf = 0.45) exhibits moderate polarity, aligning with its mixed heptanes/EtOAc eluent system .

Functional Group Impact

- Sulfamoyl vs.

- Electron-Withdrawing Groups: Derivatives like the dicyano-phenylethyl substituent or phosphoryl group could increase electrophilicity, altering reactivity in downstream applications.

Stability and Handling

- Discontinued Compounds : The triazol-substituted analog is discontinued, possibly due to instability or synthesis challenges .

- Storage : Lab-specific handling is emphasized for triazol derivatives, reflecting sensitivity to decomposition .

Research Implications

The cyclopentylsulfamoyl group in Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate likely confers distinct advantages over analogs:

Steric Effects: The cyclopentyl moiety may improve metabolic stability compared to smaller substituents (e.g., methylamino ).

生物活性

Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.

The biological activity of this compound primarily involves its interaction with carbonic anhydrases (CAs), which are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of CAs can lead to therapeutic effects in various conditions, including glaucoma, edema, and certain types of cancer.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives similar to this compound exhibit significant inhibitory activity against different isoforms of carbonic anhydrases. For instance:

- Human Carbonic Anhydrase II (hCA II) : Compounds related to this structure showed inhibition constants (K_i) ranging from 1.7 to 85.8 nM, indicating strong inhibitory potential compared to standard drugs like acetazolamide .

- Human Carbonic Anhydrase VII (hCA VII) : This isoform also exhibited similar inhibition profiles, with some derivatives showing K_i values as low as 1.2 nM .

Study on Alkyl/Benzyl Sulfamoyl Compounds

A comprehensive investigation into a series of alkyl/benzyl (4-sulfamoylphenyl)carbamimidothioates revealed that compounds with similar sulfamoyl functionalities displayed varying degrees of potency against multiple CA isoforms. The study highlighted the importance of substituent groups on the benzene ring, where electron-withdrawing groups enhanced inhibitory activity .

Antimicrobial Activity

In addition to carbonic anhydrase inhibition, benzyl derivatives have been evaluated for antimicrobial properties. A study on various benzyl-substituted thiazole derivatives indicated notable activity against pathogens such as Candida albicans and Staphylococcus aureus, suggesting a broad spectrum of biological activity beyond enzyme inhibition .

Summary Table of Biological Activities

| Biological Target | IC50/Ki (nM) | Notes |

|---|---|---|

| Human CA II | 1.7 - 85.8 | Strong inhibitor compared to acetazolamide |

| Human CA VII | 1.2 | Most potent among tested derivatives |

| Antimicrobial Activity | Variable | Effective against Candida and Staphylococcus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。